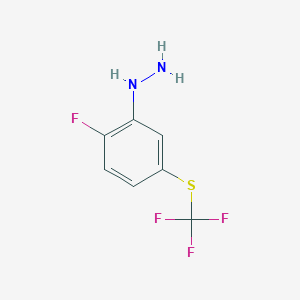
3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide is a sulfur-containing heterocyclic compound It is a member of the thietane family, which are four-membered rings containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylthietane with 2-methylpropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted thietane derivatives.
Aplicaciones Científicas De Investigación
3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Bis(2-methylpropoxy)-2-phenylthietane: Lacks the sulfone group, making it less oxidized.
2-Phenylthietane: A simpler thietane derivative without the 2-methylpropoxy groups.
3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-sulfide: Contains a sulfide group instead of a sulfone.
Uniqueness
3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide is unique due to its sulfone group, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and potentially more biologically active compared to its analogs.
Propiedades
Número CAS |
10099-01-1 |
|---|---|
Fórmula molecular |
C17H26O4S |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
3,3-bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide |
InChI |
InChI=1S/C17H26O4S/c1-13(2)10-20-17(21-11-14(3)4)12-22(18,19)16(17)15-8-6-5-7-9-15/h5-9,13-14,16H,10-12H2,1-4H3 |
Clave InChI |
RUKLZUYIFIEBPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1(CS(=O)(=O)C1C2=CC=CC=C2)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)






